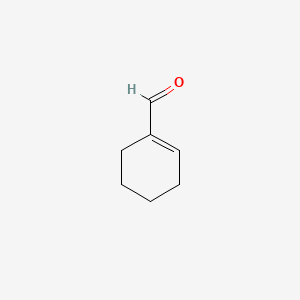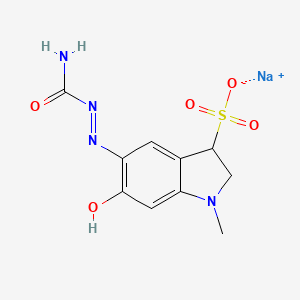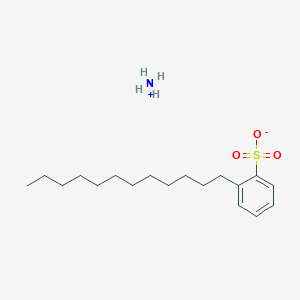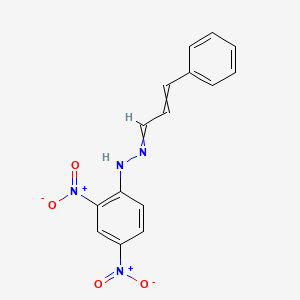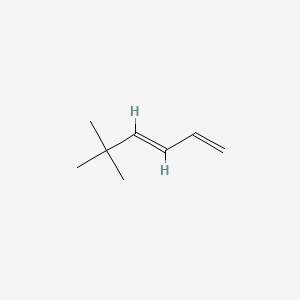
ARSENIC(+5)OXIDE DIHYDRATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Arsenic(+5)oxide dihydrate, also known as arsenic pentoxide hydrate, is a chemical compound with the formula As2O5·xH2O. It is a white, odorless, and hygroscopic powder that is highly soluble in water. This compound is primarily used in the production of other arsenic compounds and has various applications in different fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Arsenic(+5)oxide dihydrate can be synthesized through the oxidation of arsenic trioxide (As2O3) with a strong oxidizing agent such as nitric acid (HNO3). The reaction is typically carried out under controlled conditions to ensure the complete conversion of arsenic trioxide to arsenic pentoxide. The reaction can be represented as follows:
As2O3+2HNO3→As2O5+H2O+2NO2
Industrial Production Methods
In industrial settings, this compound is produced by the oxidation of arsenic trioxide using air or oxygen at elevated temperatures. The process involves the following steps:
Oxidation: Arsenic trioxide is heated in the presence of air or oxygen to form arsenic pentoxide.
Hydration: The resulting arsenic pentoxide is then hydrated to form this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Arsenic(+5)oxide dihydrate undergoes various chemical reactions, including:
Oxidation: Arsenic(+5)oxide can be further oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation state compounds such as arsenic trioxide.
Substitution: Arsenic(+5)oxide can undergo substitution reactions with other chemical species.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as nitric acid or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents like hydrogen gas (H2) or sulfur dioxide (SO2) are employed.
Substitution: Various nucleophiles can be used to substitute the oxygen atoms in arsenic(+5)oxide.
Major Products Formed
Oxidation: Higher oxidation state arsenic compounds.
Reduction: Arsenic trioxide and other lower oxidation state arsenic compounds.
Substitution: Arsenic compounds with different substituents.
Wissenschaftliche Forschungsanwendungen
Arsenic(+5)oxide dihydrate has numerous scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other arsenic compounds.
Biology: It is employed in studies related to arsenic toxicity and its effects on biological systems.
Medicine: Arsenic compounds, including this compound, are used in the treatment of certain types of cancer, such as acute promyelocytic leukemia.
Industry: It is used in the production of glass, ceramics, and wood preservatives.
Wirkmechanismus
The mechanism of action of arsenic(+5)oxide dihydrate involves its interaction with cellular components and enzymes. It can inhibit the activity of various enzymes by binding to their active sites, leading to the disruption of cellular processes. The compound can also induce oxidative stress by generating reactive oxygen species, which can damage cellular components such as DNA, proteins, and lipids.
Vergleich Mit ähnlichen Verbindungen
Arsenic(+5)oxide dihydrate can be compared with other arsenic compounds such as arsenic trioxide (As2O3) and arsenic pentafluoride (AsF5). While all these compounds contain arsenic, they differ in their oxidation states and chemical properties. Arsenic trioxide is a lower oxidation state compound and is less oxidizing compared to this compound. Arsenic pentafluoride, on the other hand, is a highly reactive and strong oxidizing agent.
Similar Compounds
Arsenic Trioxide (As2O3): A lower oxidation state arsenic compound used in medicine and industry.
Arsenic Pentafluoride (AsF5): A highly reactive arsenic compound used as a fluorinating agent.
Arsenic Acid (H3AsO4): An arsenic compound used in agriculture and industry.
This compound stands out due to its unique combination of properties, making it valuable in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
12505-66-7 |
|---|---|
Molekularformel |
As2H4O7 |
Molekulargewicht |
265.87 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


